molecular formula C9H13ClN2O2S B15311758 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide

3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide

Cat. No.: B15311758
M. Wt: 248.73 g/mol
InChI Key: BLTKUZMXAPIQAU-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C 9 H 13 ClN 2 O 2 S and a molecular weight of 244.73 g/mol . This benzenesulfonamide derivative features a chloro substituent and an amino group on the benzene ring, alongside N-ethyl and N-methyl modifications on the sulfonamide nitrogen. The compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. As a benzenesulfonamide derivative, this compound belongs to a class of molecules known for diverse biological activities. While specific studies on this exact molecule are limited, structurally similar benzenesulfonamides are extensively investigated in medicinal chemistry for their potential as carbonic anhydrase inhibitors (CAIs) . Carbonic anhydrase isoforms like CA IX are overexpressed in various solid tumors, including breast cancer, and their selective inhibition is a validated strategy for developing novel anticancer agents . Related sulfonamide compounds have shown promising antiproliferative activity against cancer cell lines such as triple-negative breast cancer MDA-MB-231 and prostate adenocarcinoma PPC-1 . Furthermore, benzenesulfonamide scaffolds are explored for their antimicrobial properties , with some derivatives demonstrating activity against Gram-positive and Gram-negative bacteria by potentially inhibiting bacterial enzymes like dihydropteroate synthase (DHPS) . Researchers may find this compound valuable as a synthetic intermediate or as a scaffold for developing new enzyme inhibitors in oncology, antimicrobial, and other therapeutic areas.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H13ClN2O2S/c1-3-12(2)15(13,14)7-4-5-8(10)9(11)6-7/h4-6H,3,11H2,1-2H3

InChI Key

BLTKUZMXAPIQAU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Sulfonylation of Chlorinated Benzene Derivatives

Friedel-Crafts Sulfonylation

A foundational approach involves Friedel-Crafts sulfonylation to introduce the sulfonyl group onto a chlorinated benzene ring. As detailed in patent CN100569753C, this method employs 4-chlorobenzenesulfonyl chloride as a key intermediate. The reaction proceeds via:

  • Sulfonation of chlorobenzene :
    $$
    \text{Chlorobenzene} + \text{ClSO}3\text{H} \xrightarrow{\text{FeCl}3} \text{4-Chlorobenzenesulfonyl chloride} + \text{HCl}
    $$
    Iron(III) chloride catalyzes the formation of the sulfonyl chloride at the para position relative to the chloro group.

  • Amidation with N-ethyl-N-methylamine :
    $$
    \text{4-Chlorobenzenesulfonyl chloride} + \text{N-Ethyl-N-methylamine} \xrightarrow{\text{Base}} \text{4-Chloro-N-ethyl-N-methylbenzenesulfonamide}
    $$
    Triethylamine or pyridine is typically used to neutralize HCl, with dichloromethane as the solvent. Yields exceed 75% under optimized conditions (0–5°C, 4–6 h).

Key Data:
Parameter Value Source
Catalyst Iron(III) chloride
Solvent Dichloromethane
Reaction Temperature 0–5°C
Yield 75–82%

Introduction of the Amino Group

Nitro Reduction Strategy

The 3-amino substituent is introduced via reduction of a nitro precursor. A two-step protocol adapted from PMC3530924 involves:

  • Nitration :
    Electrophilic nitration of 4-chloro-N-ethyl-N-methylbenzenesulfonamide using a mixture of nitric and sulfuric acids positions the nitro group at the meta position relative to the sulfonamide.

  • Catalytic Hydrogenation :
    $$
    \text{3-Nitro-4-chloro-N-ethyl-N-methylbenzenesulfonamide} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide}
    $$
    Palladium on carbon (10% w/w) in ethanol achieves >90% conversion at 50°C and 3 atm H₂.

Key Data:
Parameter Value Source
Nitrating Agent HNO₃/H₂SO₄
Catalyst Pd/C (10% w/w)
Reduction Temperature 50°C
Yield 85–92%

Alternative Pathways: Microwave-Assisted Synthesis

One-Pot Microwave Synthesis

Recent advancements leverage microwave-assisted synthesis to accelerate reaction kinetics. As demonstrated in PMC6713088, this method condenses multiple steps into a single vessel:

  • Simultaneous Sulfonylation and Amination :
    A mixture of 4-chlorobenzenesulfonyl chloride , N-ethyl-N-methylamine, and 3-nitroaniline is irradiated at 100°C for 15–20 minutes in acetonitrile.

  • In Situ Reduction :
    Sodium dithionite ($$ \text{Na}2\text{S}2\text{O}_4 $$) reduces the nitro group without isolating intermediates.

Key Data:
Parameter Value Source
Microwave Power 300 W
Reaction Time 15–20 min
Solvent Acetonitrile
Yield 78–84%

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) to isolate the target compound (>98% purity).

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields colorless crystals (Melting Point: 146°C).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent EP0115328B1 highlights continuous flow systems for large-scale synthesis, enhancing reproducibility and safety. Key parameters:

Parameter Value Source
Reactor Type Tubular Flow Reactor
Residence Time 30–45 min
Throughput 5–10 kg/h

Comparative Analysis of Methods

Method Yield Time Scalability Cost Efficiency
Friedel-Crafts 75–82% 4–6 h High Moderate
Nitro Reduction 85–92% 8–10 h Moderate High
Microwave-Assisted 78–84% 20 min Low Low
Continuous Flow 80–85% 30–45 min Very High High

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the para position undergoes nucleophilic aromatic substitution (SNAr) under basic or acidic conditions.

Mechanism :

  • Activation : The electron-withdrawing sulfonamide group (-SO₂-NH) activates the benzene ring, making the chloro group susceptible to nucleophilic attack.

  • Nucleophilic Attack : A nucleophile (e.g., hydroxide, methoxide, or amine) replaces the chlorine atom.

  • Product Formation : Substituted benzenesulfonamides are formed, depending on the nucleophile used.

Conditions and Reagents :

  • Reagents : Sodium hydroxide (aq/alcoholic medium), potassium hydroxide, or amines like methylamine.

  • Temperature : Typically reflux conditions (e.g., ethanol or water, 60–100°C).

  • Product : For example, substitution with hydroxide yields 3-amino-4-hydroxy-N-ethyl-N-methylbenzenesulfonamide .

Acylation Reactions

The sulfonamide group participates in acylation, forming N-acyl derivatives via reactions with carboxylic acids or acyl chlorides.

Mechanism :

  • Protonation : The sulfonamide nitrogen is protonated by the carboxylic acid.

  • Nucleophilic Attack : The nitrogen attacks the carbonyl carbon of the carboxylic acid.

  • Elimination : Potassium cyanate (KNCO) is eliminated, forming the N-acyl product.

Conditions and Reagents :

  • Reagents : Carboxylic acids (e.g., acetic acid, benzoic acid) without coupling agents .

  • Solvent : Toluene or water for solid reactants; no solvent for liquid acids.

  • Product : N-Acyl derivatives, such as N-acetyl- or N-benzoylbenzenesulfonamides .

Carbonic Anhydrase IX (CA IX) Inhibition

The compound exhibits selective inhibition of CA IX, a tumor-associated enzyme, through biochemical interactions.

Mechanism :

  • Binding : The sulfonamide group coordinates with the zinc ion in CA IX’s active site.

  • Hydrogen Bonding : Additional interactions with amino acid residues (e.g., His94, Thr200) stabilize the binding .

  • Enzyme Inhibition : Disruption of CA IX activity impairs pH regulation in cancer cells, inducing apoptosis.

Key Findings :

  • IC₅₀ Values : Derivatives with similar structures showed CA IX inhibition at 10.93–25.06 nM .

  • Selectivity : Preferential inhibition of CA IX over CA II (IC₅₀ ratios: 5.5–17.5) .

Oxidation and Reduction Reactions

While not explicitly studied for this compound, analogous benzenesulfonamides undergo oxidation/reduction of amino groups.

Potential Reactions :

  • Oxidation : Conversion of the amino group (-NH₂) to a nitroso (-NHO) or nitro (-NO₂) group using oxidizing agents like H₂O₂ or KMnO₄.

  • Reduction : Reduction of nitro groups to amines using LiAlH₄ or NaBH₄.

Biochemical Apoptosis Induction

The compound’s derivatives induce apoptosis in cancer cells via caspase activation and cell cycle arrest.

Mechanism :

  • Annexin V-FITC Staining : Increased apoptotic cell populations (e.g., 22-fold increase in MDA-MB-231 cells) .

  • Caspase Activation : Elevated caspase-3/7 activity triggers programmed cell death .

Comparative Reaction Table

Reaction Type Reagents/Conditions Key Products Supporting Sources
Nucleophilic Substitution NaOH/KOH, ethanol/water, reflux Substituted benzenesulfonamides (e.g., hydroxy derivatives)
Acylation Carboxylic acids, toluene/water N-Acylbenzenesulfonamides
CA IX Inhibition In vitro assays (e.g., MDA-MB-231 cells)Apoptosis induction via caspase activation
Oxidation/Reduction H₂O₂/KMnO₄ (oxidation), LiAlH₄ (reduction)Nitroso/nitro derivatives or amines

Scientific Research Applications

3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C9H13ClN2O2SC_9H_{13}ClN_2O_2S . While direct applications of this specific compound are not widely documented in the provided search results, benzenesulfonamide derivatives, which share a similar structural moiety, have notable applications in various scientific research areas .

Anticancer Activity

  • Aryl thiazolone-benzenesulfonamides A study described the synthesis of aryl thiazolone-benzenesulfonamides and their inhibitory effect on carbonic anhydrase IX (CA IX). One compound, 4e , induced apoptosis in MDA-MB-231 cells, leading to a significant increase in annexin V-FITC by 22-fold compared to the control, suggesting its potential as an anticancer agent .
  • Quinazoline Derivatives Research on quinazolinone derivatives has identified several compounds with antitumor activity. For instance, compounds 1 and 2 showed broad-spectrum antitumor effectiveness against various cell lines. Additionally, compounds 44 and 45 demonstrated antileukemic activity against L-1210, K-562, and HL-60 cell lines .

Antimicrobial Activity

  • β-Lactam Hybrids Compounds with a chlorophenyl group have demonstrated antimicrobial activity. Compound 1a , featuring a para-methylphenyl moiety at N1 and para-chlorophenyl at the C4 position of the β-lactam ring, exhibited significant anti-inflammatory activity . Similarly, compound 4 , containing a meta-CF3 group, showed potent activity against Mycobacterium tuberculosis and Moraxella catarrhalis .
  • Triazinyl Aminobenzenesulfonamides Novel triazinyl aminobenzenesulfonamides were synthesized and tested against vancomycin-resistant Enterococcus faecalis (VRE) isolates. Compounds 31 and 32 were identified as effective inhibitors .

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors Aryl thiazolone-benzenesulfonamides have shown excellent enzyme inhibition against CA IX with IC50 values of 10.93–25.06 nM and against CA II with IC50 values of 1.55–3.92 μM, demonstrating remarkable selectivity for CA IX over CA II .
  • PTP1B Inhibitory Activity Compound 16a , bearing a 3-chloro group on the phenyl ring moiety, exhibited potent PTP1B inhibitory activity with an IC50 value of 0.63 μM .

Other Benzenesulfonamide Derivatives

  • 4-nitro-N-methylbenzenesulfonamide is used in the arylation and alkenylation of activated alkyl halides .
  • The presence of the aminobenzenesulfonamide moiety can cause inhibition activity .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents (Benzene Ring) N-Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Bioactivity
3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide* 3-NH₂, 4-Cl N-Ethyl, N-Methyl ~264.7 (calculated) Not reported Hypothesized enhanced lipophilicity
3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide 3-NH₂, 4-Cl N-(2-Methoxyethyl) 264.73 Not reported Increased solubility due to methoxy group
4-Chloro-N-[imino(3-methyl-2-thioxoimidazolyl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide (Compound 13) 4-Cl, 5-Me, 2-S-(naphthalene) N-Iminoimidazolyl Not reported Not reported High molecular complexity; potential enzyme inhibition
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-Cl, 4-Me Methanesulfonamide 217.69 Not reported Simpler structure; likely lower bioactivity
3-Chloro-4-methyl-N-[2-(2-methylindol-3-yl)ethyl]benzenesulfonamide 3-Cl, 4-Me N-Indolylethyl 362.92 Not reported Enhanced receptor binding due to indole moiety

*Hypothetical data inferred from analogs.

Key Observations:

  • Lipophilicity : Ethyl and methyl groups on the sulfonamide nitrogen (target compound) increase lipophilicity compared to methoxyethyl () or unsubstituted derivatives. This may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Complexity : Compounds with heterocyclic substituents (e.g., imidazole in ) require multi-step syntheses, whereas simpler analogs () are more cost-effective to produce.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide, and how can reaction yields be maximized?

The synthesis typically involves nucleophilic substitution reactions using sulfonyl chloride precursors. A common approach is reacting 4-chlorobenzenesulfonyl chloride with N-ethyl-N-methylamine under basic conditions (e.g., triethylamine or pyridine in dimethylformamide at 60–80°C) to form the sulfonamide backbone. The amino and chloro substituents are introduced via sequential functionalization, such as nitration followed by reduction or direct halogenation . Optimization requires precise stoichiometric ratios, inert atmospheres to prevent oxidation, and purification via column chromatography. Yield improvements (>70%) are achievable by controlling temperature and using catalysts like DMAP (4-dimethylaminopyridine).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and regioselectivity. For example, the amino proton appears as a singlet at δ 5.2–5.5 ppm, while the sulfonamide protons resonate as broad peaks due to hydrogen bonding .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, bond angles, and packing interactions. Key parameters include R-factors < 5% and validation via ADDSYM to detect missed symmetry .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 303.05 for C9_9H12_{12}ClN2_2O2_2S).

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be elucidated for this compound’s biological activity?

SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing ethyl/methyl groups with bulkier alkyl chains or introducing electron-withdrawing groups). Biological assays (e.g., enzyme inhibition, cell cycle analysis) are paired with computational docking (AutoDock Vina) to map binding affinities. For example:

  • Antitumor Activity : Microarray analysis of gene expression profiles (e.g., COMPARE algorithm) identifies pathways affected by sulfonamide derivatives, such as tubulin polymerization disruption or G1/S phase arrest .
  • Enzyme Inhibition : Kinetic assays (Michaelis-Menten plots) quantify IC50_{50} values against targets like carbonic anhydrase or NLRP3 inflammasome .

Q. What strategies resolve contradictions in crystallographic data or unexpected reactivity patterns?

  • Twinned Data Refinement : Use TWINLAW in SHELXL to handle twinning and improve R-factor convergence .
  • Reactivity Anomalies : If chlorine substitution deviates from expected regiochemistry (e.g., para-to-ortho shifts), conduct DFT calculations (Gaussian 09) to assess transition-state energies and solvent effects (PCM model) .

Q. How can in silico methods predict the compound’s reactivity in complex biological systems?

  • Molecular Dynamics (MD) Simulations : GROMACS simulates binding stability in aqueous environments (TIP3P water model) over 100-ns trajectories.
  • ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.1, BBB permeability) to prioritize derivatives with optimal bioavailability .

Q. What experimental approaches analyze reaction mechanisms for amino or chloro group substitutions?

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to distinguish between SN1/SN2 pathways.
  • Trapping Intermediates : Use low-temperature NMR (−80°C) to detect nitrenium ions during diazotization of the amino group .

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